4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride
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Overview
Description
“4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride” is a chemical compound. The trifluoromethyl group is a functional group that has the formula -CF3 . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a topic of active research. Trifluoroacetic acid and its anhydride represent an attractive solution in terms of cost and availability for a scalable trifluoromethylation methodology .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases. For example, the structure of “4-(Trifluoromethyl)benzoyl chloride” is available in the ChemSpider database .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . There are several methodologies utilizing radical, nucleophilic, and electrophilic CF3 sources available for arene and heteroarene trifluoromethylation .Scientific Research Applications
Trifluoromethylation and Derivative Synthesis
Trifluoromethanesulfonyl chloride, a closely related compound, is widely utilized for direct trifluoromethylation across a broad range of substrates. This reagent facilitates not only trifluoromethylation but also trifluoromethylsulfenylation and trifluoromethylsulfinylation. Its versatility extends to sulfonylation and chlorination reactions, highlighting its broad utility in chemical synthesis (H. Guyon, Hélène Chachignon, & D. Cahard, 2017).
Catalytic Applications
Bismuth(III) trifluoromethanesulfonate has been identified as an efficient catalyst for the sulfonylation of arenes. This discovery underscores the importance of sulfonyl groups in synthetic organic chemistry and various industrial applications. The research suggests innovative approaches to aromatic electrophilic substitutions, utilizing metal triflates for catalysis (Sigrid Répichet, C. Roux, Pierre Hernandez, J. Dubac, & J. Desmurs, 1999).
Synthetic Pathways
A copper-catalyzed cyclization approach has been developed for synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles. These compounds are of interest due to their biological activities, particularly in antiviral and anticancer research. The synthetic pathway demonstrates the compound's role in facilitating the preparation of biologically relevant molecules (S. López, R. Gallagher, Robert J. Gilliland, I. Ghiviriga, & W. R. Dolbier, 2017).
Polymer Science
In the field of polymer science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using sulfonated aromatic diamine monomers. These advancements in membrane technology demonstrate the potential of sulfonated compounds in enhancing water treatment processes, specifically for dye solution treatments (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, & Guibin Wang, 2012).
Safety and Hazards
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that the study and application of “4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride” and similar compounds may continue to be a focus in the future.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFSHVDCMFYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206867 |
Source
|
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731779-91-2 |
Source
|
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731779-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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